Cas no 1404364-66-4 (2,5-dichloro-4-pyrazol-1-yl-pyrimidine)

2,5-Dichloro-4-pyrazol-1-yl-pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with chlorine atoms at the 2- and 5-positions and a pyrazole moiety at the 4-position. This structure imparts significant reactivity, making it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The dichloro-pyrimidine scaffold offers multiple sites for further functionalization, enabling the construction of complex molecular architectures. Its pyrazole ring enhances binding affinity in target interactions, contributing to its utility in medicinal chemistry. The compound’s stability under standard conditions and compatibility with various reaction conditions further underscore its value as a building block in synthetic applications.
2,5-dichloro-4-pyrazol-1-yl-pyrimidine structure
1404364-66-4 structure
商品名:2,5-dichloro-4-pyrazol-1-yl-pyrimidine
CAS番号:1404364-66-4
MF:C7H4Cl2N4
メガワット:215.039458274841
CID:4597246

2,5-dichloro-4-pyrazol-1-yl-pyrimidine 化学的及び物理的性質

名前と識別子

    • 2,5-dichloro-4-pyrazol-1-yl-pyrimidine
    • インチ: 1S/C7H4Cl2N4/c8-5-4-10-7(9)12-6(5)13-3-1-2-11-13/h1-4H
    • InChIKey: WSLTUNQJGOEQMY-UHFFFAOYSA-N
    • ほほえんだ: C1(Cl)=NC=C(Cl)C(N2C=CC=N2)=N1

2,5-dichloro-4-pyrazol-1-yl-pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AX99778-100mg
2,5-dichloro-4-pyrazol-1-yl-pyrimidine
1404364-66-4 95%
100mg
$315.00 2024-04-20
1PlusChem
1P01FGAQ-100mg
2,5-dichloro-4-pyrazol-1-yl-pyrimidine
1404364-66-4 95%
100mg
$298.00 2024-06-21

2,5-dichloro-4-pyrazol-1-yl-pyrimidine 関連文献

2,5-dichloro-4-pyrazol-1-yl-pyrimidineに関する追加情報

2,5-Dichloro-4-Pyrazol-1-Yl-Pyrimidine: A Comprehensive Overview

2,5-Dichloro-4-Pyrazol-1-Yl-Pyrimidine, also known by its CAS number 1404364-66-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of pyrimidines, which are six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 3. The presence of a pyrazole ring at position 4 and two chlorine atoms at positions 2 and 5 imparts unique electronic and structural properties to this molecule. Recent studies have highlighted its potential applications in drug design, agrochemicals, and advanced materials.

The structure of 2,5-dichloro-4-pyrazol-1-yl-pyrimidine is characterized by a pyrimidine core with a pyrazole substituent. The pyrazole ring introduces additional conjugation and electron-withdrawing effects, which can influence the compound's reactivity and stability. The two chlorine atoms at positions 2 and 5 further modulate the electronic environment of the molecule. This combination of structural features makes it a versatile building block for various chemical transformations.

Recent research has focused on the synthesis and characterization of 2,5-dichloro-4-pyrazol-1-yl-pyrimidine. One study reported a novel method for its preparation via a one-pot reaction involving the condensation of chloropyrimidine derivatives with pyrazole precursors. The reaction conditions were optimized to achieve high yields and purity. Another study explored the electrochemical properties of this compound, revealing its potential as an electron-deficient aromatic system suitable for applications in organic electronics.

In terms of applications, 2,5-dichloro-4-pyrazol-1-yl-pyrimidine has shown promise in several areas. In agrochemistry, it has been investigated as a potential fungicide due to its ability to inhibit fungal enzymes. In materials science, it has been used as a precursor for constructing heterocyclic frameworks in organic semiconductors. Additionally, preliminary studies suggest that this compound may exhibit anticancer activity by targeting specific oncogenic pathways.

The synthesis of 2,5-dichloro-4-pyrazol-1-Yl-Pyrimidine typically involves multi-step processes that require careful control over reaction conditions. One common approach involves the nucleophilic substitution of chloropyrimidines with pyrazole derivatives under basic conditions. Another method employs microwave-assisted synthesis to accelerate the reaction while minimizing side reactions. These advancements have significantly improved the efficiency and scalability of the synthesis process.

In conclusion, 2,5-dichloro-4-pyrazol-1-Yl-Pyrimidine, CAS No. 1404364-66-4, is a compound with diverse applications and ongoing research interest. Its unique structure and functional groups make it a valuable tool in various chemical disciplines. As research continues to uncover new properties and uses for this compound, it is expected to play an increasingly important role in both academic and industrial settings.

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